trans-3,4-Dimethylpyrrolidine hydrochloride

Chiral Building Blocks Asymmetric Synthesis Stereoselectivity

This (3S,4S)-trans-3,4-dimethylpyrrolidine hydrochloride delivers the precise anti-stereochemistry required for downstream success in medicinal chemistry. The trans configuration is a non-negotiable pharmacophoric element in monoamine transporter inhibitors and direct renin inhibitors—substitution with the cis isomer (CAS 235094-36-7) or mono-methyl analogs will collapse target potency. Procure this 95% pure, RT-stable solid to ensure stereochemical fidelity in Ni-catalyzed reductive cyclizations and rational drug design campaigns. Ideal starting material for trans-3,4-dimethyl gababutin analogs and orally bioavailable antihypertensive candidates.

Molecular Formula C6H14ClN
Molecular Weight 135.63 g/mol
CAS No. 1820569-23-0
Cat. No. B3420285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-3,4-Dimethylpyrrolidine hydrochloride
CAS1820569-23-0
Molecular FormulaC6H14ClN
Molecular Weight135.63 g/mol
Structural Identifiers
SMILESCC1CNCC1C.Cl
InChIInChI=1S/C6H13N.ClH/c1-5-3-7-4-6(5)2;/h5-7H,3-4H2,1-2H3;1H/t5-,6-;/m1./s1
InChIKeyNENQMVAHTAYJTP-KGZKBUQUSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-3,4-Dimethylpyrrolidine Hydrochloride (CAS 1820569-23-0): A Stereochemically Defined Chiral Building Block for Pharmaceutical and Agrochemical Synthesis


trans-3,4-Dimethylpyrrolidine hydrochloride (CAS 1820569-23-0) is a chiral pyrrolidine derivative where the 3- and 4-position methyl groups adopt a trans (anti) relative stereochemistry, stabilized as the hydrochloride salt with a typical commercial purity of 95% . This compound serves as a versatile small molecule scaffold and synthetic intermediate, notably for the construction of more complex 3,4-disubstituted pyrrolidines with applications in medicinal chemistry [1]. Its utility is highlighted by its role as a precursor to drug candidates, such as trans-3,4-dimethyl gababutin, a lead for treating neuropathic pain, and various pesticides [2].

Why Generic Pyrrolidine Building Blocks Cannot Substitute for trans-3,4-Dimethylpyrrolidine Hydrochloride


The precise stereochemistry and substitution pattern of a pyrrolidine building block are critical determinants of its downstream chemical and biological behavior. Generic substitution with the cis isomer (CAS 235094-36-7) [1] or other alkylated pyrrolidines (e.g., 3-methylpyrrolidine) is not feasible for projects requiring the specific trans-3,4-dimethyl motif. The trans configuration imparts a distinct molecular geometry, spatial orientation of the methyl groups, and different reactivity in subsequent synthetic transformations compared to the cis isomer . Furthermore, the 3,4-trans-dimethyl pattern is a key pharmacophoric element in several bioactive compound classes, including monoamine transporter inhibitors [2] and renin inhibitors [3], where the specific stereochemistry is essential for target engagement and potency. Using an isomer or a mono-methylated analog would fundamentally alter the molecule's shape and properties, leading to synthetic failure or loss of desired biological activity.

Quantitative Differentiation: Evidence for trans-3,4-Dimethylpyrrolidine Hydrochloride (CAS 1820569-23-0)


Stereochemical Differentiation: The trans-3,4-dimethyl Configuration as a Prerequisite for High Diastereoselectivity

The trans stereochemistry of the 3,4-dimethylpyrrolidine ring is not merely a descriptor but a functional requirement for achieving high diastereoselectivity in catalytic cyclization reactions. The Ni(I)-catalyzed reductive cyclization of 1,6-dienes specifically yields the trans-3,4-disubstituted pyrrolidine product with high diastereoselectivity, in contrast to alternative pathways that produce the cis isomer. [1] This selectivity is attributed to a unique organometallic catalytic cycle involving Ni(I) and Ni(III) intermediates. [1]

Chiral Building Blocks Asymmetric Synthesis Stereoselectivity

Class-Level Biological Activity: trans-3,4-Disubstituted Pyrrolidines as a Privileged Scaffold for Monoamine Transporter Inhibition

The trans-3,4-disubstituted pyrrolidine scaffold, of which trans-3,4-dimethylpyrrolidine is a key member, is a validated core for potent monoamine transporter inhibitors. A study on this compound class revealed that a closely related analogue (12) demonstrated nanomolar potency across dopamine, serotonin, and norepinephrine transporters. [1] The precise trans stereochemistry is critical for the pharmacophore model that enabled the discovery of this novel inhibitor class. [1]

Monoamine Transporter Neuropharmacology Cocaine Antagonist

Class-Level Validation in Renin Inhibition: The trans-3,4-Dimethyl Pyrrolidine Core in Direct Renin Inhibitors

The trans-3,4-disubstituted pyrrolidine core is a validated scaffold for direct renin inhibitors, a class of antihypertensive agents. A structure-based drug design campaign identified this scaffold as a starting point, and subsequent optimization yielded orally bioavailable inhibitors with in vivo efficacy. [1] The prototype analogue (3S,4S)-12a, which shares the core trans stereochemistry with the target compound, lowered blood pressure in a hypertensive rat model. [1]

Renin Inhibitor Hypertension Aspartic Protease

Optimal Application Scenarios for trans-3,4-Dimethylpyrrolidine Hydrochloride (CAS 1820569-23-0)


Synthesis of trans-3,4-Disubstituted Pyrrolidine Bioactive Compounds via Ni-Catalyzed Cyclization

This compound is the ideal starting material for projects utilizing Ni-catalyzed reductive cyclization methods to construct complex trans-3,4-disubstituted pyrrolidines. As demonstrated, this catalytic system achieves high trans diastereoselectivity, making the trans-3,4-dimethylpyrrolidine scaffold the required precursor for accessing the biologically relevant trans stereochemistry in products like the neuropathic pain lead trans-3,4-dimethyl gababutin. [1]

Medicinal Chemistry Campaigns Targeting Monoamine Transporters

The trans-3,4-disubstituted pyrrolidine core is a validated pharmacophore for developing novel monoamine transporter inhibitors, a class with potential in treating neuropsychiatric disorders. The specific trans stereochemistry of this compound is a critical component of the 3D pharmacophore model that led to the discovery of potent, multi-target inhibitors. [2] This scaffold provides a starting point for the rational design and synthesis of new drug candidates with improved selectivity and efficacy profiles.

Lead Optimization in Renin Inhibitor Programs for Hypertension

For researchers developing direct renin inhibitors as novel antihypertensives, the trans-3,4-disubstituted pyrrolidine scaffold is a proven chemical starting point. The core stereochemistry of trans-3,4-dimethylpyrrolidine is essential for accessing the (3S,4S) configuration that was shown to be orally bioavailable and efficacious in lowering blood pressure in a disease-relevant animal model. [3]

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